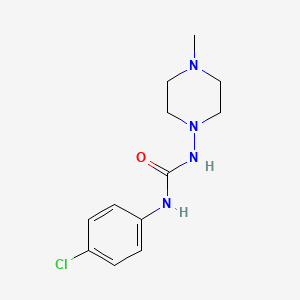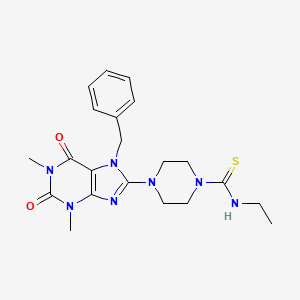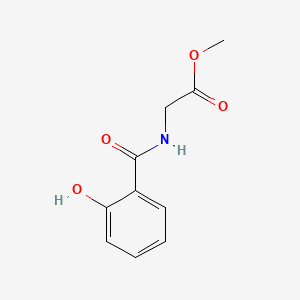![molecular formula C13H15NO3S B10865923 (3S,4S)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl acetate](/img/structure/B10865923.png)
(3S,4S)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-(BENZOYLAMINO)TETRAHYDRO-3-THIOPHENYL ACETATE is a synthetic organic compound that belongs to the class of benzoylamino derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(BENZOYLAMINO)TETRAHYDRO-3-THIOPHENYL ACETATE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene derivatives and benzoyl chloride.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Reaction Steps: The key steps may involve nucleophilic substitution, acylation, and esterification reactions to form the final product.
Industrial Production Methods
In an industrial setting, the production of (3S,4S)-4-(BENZOYLAMINO)TETRAHYDRO-3-THIOPHENYL ACETATE would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-4-(BENZOYLAMINO)TETRAHYDRO-3-THIOPHENYL ACETATE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may be explored for its interactions with enzymes or receptors, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
Industrially, the compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(BENZOYLAMINO)TETRAHYDRO-3-THIOPHENYL ACETATE involves its interaction with molecular targets such as enzymes or receptors. The benzoylamino group can form hydrogen bonds or hydrophobic interactions, influencing the compound’s biological activity. The thiophene ring may also play a role in modulating the compound’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-4-(BENZOYLAMINO)TETRAHYDRO-3-THIOPHENYL METHYL ESTER
- (3S,4S)-4-(BENZOYLAMINO)TETRAHYDRO-3-THIOPHENYL ETHYL ESTER
Uniqueness
(3S,4S)-4-(BENZOYLAMINO)TETRAHYDRO-3-THIOPHENYL ACETATE is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl ester counterparts.
Properties
Molecular Formula |
C13H15NO3S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
[(3S,4S)-4-benzamidothiolan-3-yl] acetate |
InChI |
InChI=1S/C13H15NO3S/c1-9(15)17-12-8-18-7-11(12)14-13(16)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3,(H,14,16)/t11-,12-/m1/s1 |
InChI Key |
LXWGFYRUAGBBNK-VXGBXAGGSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CSC[C@H]1NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC1CSCC1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B10865855.png)
![1-(4-bromophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10865861.png)
![3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10865864.png)
![4-Bromo-N-[N'-(5-methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10865880.png)
![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B10865882.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10865896.png)
![3-(2-Furyl)-11-(2-methoxyphenyl)-10-(1-naphthylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10865900.png)
![(2E)-3-(4-bromophenyl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B10865901.png)


![1-(2,4-Dimethylphenyl)-3-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B10865937.png)

